molecular formula C10H10BrFO2 B14856544 2-Bromo-3'-fluoro-4'-methoxy-propiophenone

2-Bromo-3'-fluoro-4'-methoxy-propiophenone

Cat. No.: B14856544
M. Wt: 261.09 g/mol
InChI Key: IJVHSAAMZSLPMZ-UHFFFAOYSA-N
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Description

2-Bromo-3’-fluoro-4’-methoxy-propiophenone is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propiophenone, featuring bromine, fluorine, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-4’-methoxy-propiophenone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3’-fluoro-4’-methoxy-propiophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-4’-methoxy-propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-4’-methoxy-propiophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3’-fluoro-4’-methoxy-propiophenone, while oxidation may produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-3’-fluoro-4’-methoxy-propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-4’-methoxy-propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-fluoroacetophenone: Similar structure but lacks the methoxy group, affecting its reactivity and applications.

    2-Bromo-4’-methoxyacetophenone:

    3-Bromo-4’-fluoroacetophenone: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2-Bromo-3’-fluoro-4’-methoxy-propiophenone is unique due to the combination of bromine, fluorine, and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications, offering versatility and potential for the development of novel compounds and materials.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-bromo-1-(3-fluoro-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H10BrFO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3

InChI Key

IJVHSAAMZSLPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)F)Br

Origin of Product

United States

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